molecular formula C4H2ClF3O B6317491 3,4,4-Trifluoro-3-butenoyl chloride CAS No. 145342-83-2

3,4,4-Trifluoro-3-butenoyl chloride

Cat. No.: B6317491
CAS No.: 145342-83-2
M. Wt: 158.50 g/mol
InChI Key: WYQNLASRIYMXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,4-Trifluoro-3-butenoyl chloride is a highly reactive and useful compound in organic synthesis. This compound is known for its unique properties and has various applications in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4-Trifluoro-3-butenoyl chloride typically involves the reaction of 3,4,4-Trifluorobutenoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction is usually performed at room temperature, and the product is purified by distillation.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the product. The reaction conditions are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,4-Trifluoro-3-butenoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4,4-Trifluorobutenoic acid.

    Addition Reactions: It can undergo addition reactions with alkenes and alkynes to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.

    Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

    Addition Reactions: These reactions often require catalysts such as palladium or platinum complexes.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    3,4,4-Trifluorobutenoic Acid: Formed from hydrolysis.

    Complex Organic Molecules: Formed from addition reactions.

Scientific Research Applications

3,4,4-Trifluoro-3-butenoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals

Mechanism of Action

The mechanism of action of 3,4,4-Trifluoro-3-butenoyl chloride involves its high reactivity towards nucleophiles. The compound readily reacts with nucleophilic species, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4-Tetrafluoro-3-butenoyl chloride
  • 3,4,4-Trifluoro-2-butenoyl chloride
  • 3,4,4-Trifluoro-3-pentenoyl chloride

Uniqueness

3,4,4-Trifluoro-3-butenoyl chloride is unique due to its specific substitution pattern and reactivity. The presence of three fluorine atoms on the butenoyl chloride backbone imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3,4,4-trifluorobut-3-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3O/c5-3(9)1-2(6)4(7)8/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQNLASRIYMXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=C(F)F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Reaction of 3,4,4-trifiuoro-3-butenoic acid (IV) with oxalyl chloride in the presence of DMF as a catalyst without any solvent to give 3,4,4-trifluoro-3-butenoyl chloride (V).
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Synthesis routes and methods II

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